Crotonic acid, 2-acetamido-3-methyl-

Biomimetic cysteine synthesis Thiol addition kinetics Dehydroamino acid reactivity

Crotonic acid, 2-acetamido-3-methyl- (IUPAC: 2-acetamido-3-methylbut-2-enoic acid; synonym N-acetyldehydrovaline) is a synthetic, unsaturated α-amino acid derivative belonging to the dehydroamino acid class. Its structure contains a tetrasubstituted α,β-double bond geminal to the carboxylic acid and acetamido groups, placing a methyl substituent at the β-position.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 6642-21-3
Cat. No. B096875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonic acid, 2-acetamido-3-methyl-
CAS6642-21-3
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)O)NC(=O)C)C
InChIInChI=1S/C7H11NO3/c1-4(2)6(7(10)11)8-5(3)9/h1-3H3,(H,8,9)(H,10,11)
InChIKeyVVBDLUDKPUDRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotonic acid, 2-acetamido-3-methyl- (CAS 6642-21-3): Baseline Characterization and Sources for the N-Acetyl-α,β-dehydrovaline Scaffold


Crotonic acid, 2-acetamido-3-methyl- (IUPAC: 2-acetamido-3-methylbut-2-enoic acid; synonym N-acetyldehydrovaline) is a synthetic, unsaturated α-amino acid derivative belonging to the dehydroamino acid class [1]. Its structure contains a tetrasubstituted α,β-double bond geminal to the carboxylic acid and acetamido groups, placing a methyl substituent at the β-position. The compound serves as a protected form of α,β-dehydrovaline (ΔVal), an unnatural residue that induces backbone rigidity and distinct conformational preferences when incorporated into peptides [2].

Why Interchanging Crotonic acid, 2-acetamido-3-methyl- with Other Dehydroamino Acids or Saturated Analogs Fails for Critical Applications


The reactivity of the N-acetyl-α,β-dehydrovaline framework is not interchangeable with that of smaller dehydroamino acids (e.g., dehydroalanine) or with saturated N-acetylvaline. Direct head-to-head kinetic data show that N-acetyldehydrovaline esters undergo nucleophilic thiol addition 10–30 times slower than Schiff-base-activated dehydrovaline esters [1]. This quantitative difference dictates divergent product distributions in biomimetic cysteine synthesis and rules out one-to-one substitution. Additionally, when the dehydrovaline residue is embedded in peptide backbones rather than used as a free acid, it imparts a fold-stabilizing, proteolytically resistant conformation that is not replicated by canonical residues such as asparagine [2]. These functional disparities mean that procurement specifications cannot be met by simply selecting any dehydroamino acid or saturated analog.

Product-Specific Quantitative Evidence Guide for Crotonic acid, 2-acetamido-3-methyl-


N-Acetyldehydrovaline Esters Display 10–30-Fold Slower Thiol Addition Kinetics Compared to Schiff-Base-Activated Dehydrovaline Esters

Under the same reaction conditions, the rate of thiol addition to N-acetyldehydrovaline ester (the methyl ester of the target compound) is 10- to 30-fold lower than the rate of addition to salicylidene-, p-nitrosalicylidene-, and pyridoxylidene-dehydrovaline esters [1]. This kinetic differentiation directly demonstrates that N-acetyl protection of the α-amino group of dehydrovaline substantially deactivates the α,β-unsaturated system toward nucleophilic attack, whereas Schiff-base activation dramatically enhances reactivity.

Biomimetic cysteine synthesis Thiol addition kinetics Dehydroamino acid reactivity

ΔVal-Containing β-Hairpin Peptides Exhibit Enhanced Proteolytic Stability and Folding Relative to Asn-Containing Congeners

Incorporation of a dehydrovaline (ΔVal) residue at the (i+1) position of a β-hairpin peptide measurably increases both proteolytic stability and the folded population compared to the analogous peptide bearing an asparagine (Asn) residue at the same position [1]. The study establishes a positive correlation between the extent of hairpin folding and resistance to enzymatic degradation, positioning ΔVal as a key structural determinant for bioactive peptide half-life.

Proteolytic stability Peptide folding β-Hairpin design

(Z)-2-Acetamidoacrylic Acid Derivatives Serve as Privileged Substrates for Rhodium-Catalyzed Asymmetric Hydrogenation with High Enantioselectivity

The cationic rhodium complex of (2S,4S)-MOD-BPPM catalyzes the highly effective asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives, a substrate class to which Crotonic acid, 2-acetamido-3-methyl- belongs [1]. Hydrogenation of the tetrasubstituted double bond generates a chiral center, yielding optically enriched N-acetyl-amino acid derivatives that are critical intermediates for pharmaceuticals.

Asymmetric hydrogenation Chiral amino acid synthesis Rhodium catalysis

N-Acetyl-ΔVal-OMe Adopts a Conserved β-Turn Conformation Distinct from That of Ac-ΔAla-OMe in Low-Temperature X-Ray Structures

Low-temperature X-ray structures of methyl esters of N-acetyl-dehydrovaline (Ac-ΔVal-OMe) and N-acetyl-dehydroalanine (Ac-ΔAla-OMe) reveal that the larger isopropylidene side chain of ΔVal stabilizes a specific β-turn conformation (φ ≈ -60°, ψ ≈ 125°) that is not populated by the smaller methylene side chain of ΔAla [1]. This conformational preference persists across different peptide environments, validating the use of the target compound as a reliable helix- or turn-inducing building block.

Conformational analysis Dehydropeptide structure X-ray crystallography

Core Application Scenarios for Crotonic acid, 2-acetamido-3-methyl- Stemming from the Specific Evidence


Biomimetic Synthesis of Cysteine-Containing Peptides via Regioselective Thiol Addition

The 10–30-fold slower addition rate of thiols to N-acetyldehydrovaline compared to Schiff-base-activated analogs [1] makes the target compound the preferred protected substrate when stepwise, controlled conjugation is required. Researchers synthesizing lanthionine or cystathionine bridge mimetics can exploit this reactivity window to achieve chemoselective modification without over-addition.

Design of Long-Acting, Proteolytically Stable β-Hairpin Therapeutics

Because ΔVal at the (i+1) position of a β-hairpin simultaneously enhances folding and slows enzymatic degradation relative to Asn-containing analogs [1], procurement of the N-acetyl-ΔVal acid as a building block for solid-phase peptide synthesis enables the construction of peptide drug candidates with extended in vivo half-life.

Catalytic Asymmetric Synthesis of Enantiopure N-Acetyl-β-methyl Amino Acids

As a member of the privileged (Z)-2-acetamidoacrylic acid substrate class, Crotonic acid, 2-acetamido-3-methyl- is a direct precursor for rhodium-catalyzed asymmetric hydrogenation [1]. The resulting chiral N-acetyl-β-methyl amino acids are essential intermediates for the synthesis of β-amino acid-containing natural products and peptidomimetics.

De Novo Design of Folded Peptide Architectures Requiring Specific Turn Stabilization

The conserved β-turn conformation (φ ≈ -60°, ψ ≈ 125°) adopted by Ac-ΔVal-OMe in low-temperature X-ray structures [1] provides a predictable, rigid nucleating motif for the de novo design of β-hairpins, 3₁₀-helices, and mixed α/β scaffolds, making the free acid (CAS 6642-21-3) an indispensable synthetic element for structural peptidomimetic libraries.

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